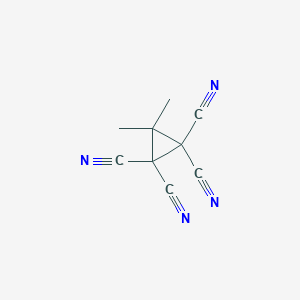
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a cyclopropane ring substituted with four nitrile groups and two methyl groups
Vorbereitungsmethoden
The synthesis of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method includes the cycloaddition of tetracyanoethylene with suitable cyclopropane precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Analyse Chemischer Reaktionen
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of specific enzymes or the modification of nucleic acids. The compound’s structure enables it to form stable complexes with nucleophiles, which can disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile can be compared to other cyclopropane derivatives with multiple nitrile groups. Similar compounds include:
1,1,2,2-Tetracyanocyclopropane: This compound lacks the methyl groups present in this compound, which can affect its reactivity and applications.
Cyclobutane-1,1,2,2-tetracarbonitrile: This compound has a similar nitrile substitution pattern but differs in the ring size, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
13017-67-9 |
|---|---|
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
InChI-Schlüssel |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Kanonische SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Key on ui other cas no. |
13017-67-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















